N-BOC-3-(Ethoxymethyl)azetidine

Description

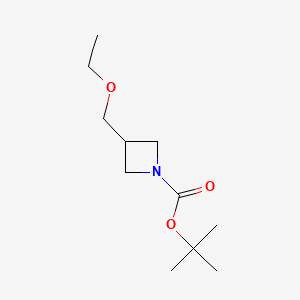

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(ethoxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-14-8-9-6-12(7-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILNXKTXWWZRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742956 | |

| Record name | tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-11-4 | |

| Record name | tert-Butyl 3-(ethoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Purity Analysis of N-BOC-3-(Ethoxymethyl)azetidine: A Multi-Dimensional Analytical Framework

Executive Summary & Strategic Analysis

N-BOC-3-(Ethoxymethyl)azetidine represents a critical "scaffold" intermediate in modern medicinal chemistry.[1][2][3] Azetidines are increasingly utilized as bioisosteres for gem-dimethyl groups or cyclobutanes to modulate metabolic stability and lipophilicity in drug candidates.[1][2]

However, the analysis of this molecule presents a "Purity Paradox" :

-

Structural Fragility: The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it susceptible to ring-opening under harsh acidic or thermal conditions.

-

Detection Silence: The molecule lacks a strong chromophore. The tert-butoxycarbonyl (BOC) group absorbs weakly at low UV wavelengths (<210 nm), making standard UV-HPLC dangerous due to the risk of overestimating purity by missing non-chromophoric impurities.

Core Directive: This guide moves beyond simple "testing" to a self-validating analytical triad : qNMR for absolute assay, HPLC-CAD/MS for impurity profiling, and GC-Headspace for residual solvents.

Critical Quality Attributes (CQAs) & Impurity Fate Mapping

Before defining the methods, we must understand the "Enemy"—the impurities. The synthesis typically involves the functionalization of 1-BOC-3-hydroxyazetidine or similar precursors.[1][2]

Impurity Fate Map

The following diagram illustrates the genesis of potential impurities, guiding our method selection.

Figure 1: Impurity Fate Map detailing the origin of critical impurities. Note the risk of Des-BOC formation (Impurity B) and Ring Opening (Impurity C) during analysis.[1][2]

Method 1: Absolute Assay via Quantitative NMR (qNMR)[1][2][4]

The "Why": Standard HPLC requires a reference standard of known purity. For early-phase intermediates, such a standard rarely exists. qNMR provides absolute purity (mass %) without a reference standard of the analyte itself, relying instead on a certified internal standard (IS).

Protocol: H-qNMR[1][2]

-

Solvent: DMSO-

(Preferred over CDCl -

Internal Standard (IS): Dimethyl sulfone (DMSO

) or Maleic Acid.-

Selection Criteria: DMSO

appears as a singlet at ~3.0 ppm, typically clear of the azetidine protons.

-

-

Instrument: 400 MHz or higher.[4]

Step-by-Step Workflow:

-

Weighing: Accurately weigh ~20 mg of the sample (

) and ~10 mg of the TraceCERT® Internal Standard ( -

Dissolution: Add 0.7 mL DMSO-

. Vortex until fully dissolved. -

Acquisition Parameters:

-

Processing: Phase and baseline correction must be manual and precise. Integrate the IS singlet and the unique methylene protons of the ethoxy group (-O-CH

-CH

Calculation:

Method 2: Impurity Profiling via HPLC-CAD/MS[1][2]

The "Why": UV detection at 210 nm is non-specific and insensitive to impurities lacking the BOC group (e.g., the deprotected amine). Charged Aerosol Detection (CAD) or ELSD is universal , detecting any non-volatile analyte roughly in proportion to its mass, regardless of chromophore.

Protocol: HPLC-CAD (with MS confirmation)

System Suitability:

-

Column: Waters XBridge Phenyl-Hexyl or C18, 3.5 µm, 4.6 x 150 mm.

-

Reason: Phenyl-Hexyl offers superior selectivity for the azetidine ring and polar impurities compared to standard C18.

-

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.5).

-

Reason: Avoids strong acids (TFA) that degrade the BOC group. Buffering ensures reproducible retention of the ionizable amine impurities.

-

-

Detector: CAD (Nebulizer Temp: 35°C) + UV (210 nm) + MS (ESI+).

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Injection |

| 15.0 | 5 | 95 | Linear Gradient |

| 20.0 | 5 | 95 | Wash |

| 20.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End |

Data Interpretation:

-

Main Peak: N-BOC-3-(Ethoxymethyl)azetidine elutes at mid-gradient.[1][2]

-

Early Eluters: Deprotected amine (highly polar), salts.

-

Action Limit: If CAD purity < 95% but UV purity > 99%, the sample contains significant non-chromophoric impurities (likely salts or precursors).

Method 3: Residual Solvents via GC-Headspace[1][2]

The "Why": The synthesis likely uses THF, DCM, or Ethyl Acetate. Direct injection GC is risky due to the thermal instability of the BOC group (decarboxylation at >150°C). Headspace analysis isolates the volatile solvents without stressing the analyte.

Protocol: GC-HS[1][2][8]

-

Column: DB-624 (or equivalent G43), 30 m x 0.32 mm, 1.8 µm film.

-

Carrier Gas: Nitrogen or Helium, 2.0 mL/min (Constant Flow).

-

Headspace Parameters:

-

Incubation Temp: 80°C (Keep low to prevent BOC degradation).

-

Incubation Time: 20 min.

-

-

Oven Program: 40°C (hold 5 min)

Ramp 10°C/min to 240°C.

Analytical Workflow & Decision Tree

This diagram summarizes the logical flow of the analysis. If qNMR and HPLC data conflict, qNMR takes precedence for "Assay" (how much molecule is there), while HPLC defines the "Profile" (what else is there).

Figure 2: Integrated Analytical Workflow ensuring cross-validation of results.

Troubleshooting & Scientific Causality

| Observation | Probable Cause | Corrective Action |

| HPLC: Split peaks or fronting | Azetidine nitrogen protonation or rotamers of the BOC group.[1][2] | Increase column temperature to 40°C to coalesce rotamers; ensure pH is buffered (NH |

| qNMR: Assay value > 100% | Hygroscopic Internal Standard or weighing error. | Dry the IS (Maleic acid) or use a non-hygroscopic IS (Dimethyl sulfone). |

| HPLC: New peak appears over time | In-situ degradation (BOC loss).[1][2] | Check autosampler temperature (keep at 4°C). Verify mobile phase pH is not < 4. |

| GC: "Ghost" peaks | Thermal degradation of the BOC group in the injector port. | Use Headspace (do not inject liquid). Lower inlet temperature if direct injection is forced. |

References

-

Couty, F., & Evano, G. (2021).[7] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry (RSC). [Link]

-

BIPM (Bureau International des Poids et Mesures). "Quantitative NMR (qNMR) for Purity Assignment."[5] BIPM Metrology Guidelines. [Link][1]

- Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Standard text for qNMR protocols).

-

Teo, Y. C., et al. "Boc-Protected Amino Groups - Stability and Analysis." Organic Chemistry Portal. [Link][1]

Sources

- 1. 1373233-10-3|N-BOC-3-(Propoxymethyl)azetidine|BLD Pharm [bldpharm.com]

- 2. 142253-56-3|1-Boc-Azetidine-3-yl-methanol|BLD Pharm [bldpharm.com]

- 3. N-BOC-3-(Ethoxymethyl)azetidine|CAS 1373233-11-4 [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. qNMR - BIPM [bipm.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ch.nat.tum.de [ch.nat.tum.de]

N-BOC-3-(Ethoxymethyl)azetidine chemical structure and properties

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

N-BOC-3-(Ethoxymethyl)azetidine (CAS: 1373233-11-4) is a high-value saturated heterocyclic building block used in modern drug discovery.[1][2][3] As the pharmaceutical industry shifts from flat, aromatic-heavy compounds toward

This molecule serves as a conformationally restricted spacer and a lipophilicity modulator.[4] The tert-butoxycarbonyl (BOC) group provides orthogonal protection, allowing for selective downstream functionalization, while the ethoxymethyl side chain offers a stable ether linkage that modulates the molecule's polarity profile without introducing hydrogen bond donors (HBD).

Chemical Identity and Physicochemical Properties[3][5][6][7][8][9]

Structural Analysis

The core of the molecule is the azetidine ring, a four-membered nitrogen heterocycle.[5][6][7] Unlike the planar amide bonds found in lactams, the azetidine ring is puckered to relieve torsional strain (approx. 24 kcal/mol). The 3-position substitution allows vectors to exit the ring away from the nitrogen, creating a geometry distinct from pyrrolidines or piperidines.

Key Properties Table[1][2]

| Property | Data | Note |

| IUPAC Name | tert-butyl 3-(ethoxymethyl)azetidine-1-carboxylate | |

| CAS Number | 1373233-11-4 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 215.29 g/mol | |

| Physical State | Liquid or Low-melting Solid | Depending on purity/temp |

| Boiling Point | ~321°C (Predicted) | @ 760 mmHg |

| Density | ~1.05 g/cm³ (Predicted) | |

| Solubility | DCM, MeOH, EtOAc, THF | Insoluble in water |

| pKa (Conjugate Acid) | ~ -2.0 (Boc-N) | Non-basic due to carbamate |

| LogP | ~ 1.8 - 2.2 (Predicted) | Lipophilic building block |

Synthesis and Manufacturing Protocols

The synthesis of N-BOC-3-(Ethoxymethyl)azetidine typically proceeds via the O-alkylation of the commercially available precursor, 1-Boc-3-(hydroxymethyl)azetidine .[1][2]

Synthetic Pathway Visualization

Figure 1: Synthetic route from common azetidine precursors to the target ether.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of N-BOC-3-(Ethoxymethyl)azetidine from 1-Boc-3-(hydroxymethyl)azetidine via Williamson Ether Synthesis.

Reagents:

-

Sodium Hydride (60% dispersion in oil) (1.5 eq)[1]

-

Ethyl Iodide (EtI) (1.2 eq)[1]

-

Anhydrous DMF (Dimethylformamide) (Concentration: 0.2 M)[1]

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Deprotonation:

-

Add Sodium Hydride (1.5 eq) to the flask.

-

Add anhydrous DMF to create a suspension. Cool to 0°C in an ice bath.

-

Dissolve 1-Boc-3-(hydroxymethyl)azetidine in a minimal amount of DMF and add dropwise to the NaH suspension.

-

Checkpoint: Observe gas evolution (

). Stir at 0°C for 30 minutes until bubbling ceases (indicates complete alkoxide formation).

-

-

Alkylation:

-

Add Ethyl Iodide (1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 4–16 hours.

-

Validation: Monitor by TLC (System: 30% EtOAc/Hexane). The starting material alcohol (lower

) should disappear, and the ether product (higher

-

-

Workup:

-

Quench carefully with saturated ammonium chloride (

) solution at 0°C. -

Extract 3x with Ethyl Acetate (EtOAc).

-

Wash combined organics with water (to remove DMF) and brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

Applications in Drug Discovery[3][4][14][15][16]

The "Azetidine Advantage"

In medicinal chemistry, replacing a gem-dimethyl group or a cyclobutane with an azetidine ring is a proven strategy to alter physicochemical properties without significantly changing the overall volume of the molecule.

-

Metabolic Stability: The strained ring is often more metabolically stable than linear alkyl chains.

-

Vector Control: The 3-substituted azetidine provides a specific exit vector that can orient the ethoxymethyl group into a binding pocket, distinct from 5- or 6-membered rings.[1][2]

-

Lipophilicity Modulation: The ether oxygen lowers

relative to an all-carbon chain, improving solubility.

Decision Logic for Scaffold Selection

Figure 2: Strategic logic for employing azetidine scaffolds in lead optimization.

Downstream Chemistry

The N-BOC group is acid-labile.[1][2] Deprotection is achieved using:

-

TFA/DCM (1:1): Standard method.

-

HCl in Dioxane (4M): Preferred if the resulting salt is needed directly.

-

Post-deprotection: The free amine can undergo reductive amination, amide coupling, or

reactions to attach the azetidine core to the drug pharmacophore.

Handling and Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves.[1][2] |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles.[1] |

| STOT-SE | H335: May cause respiratory irritation | Work in a fume hood.[1][2] |

| Flammability | H227: Combustible liquid (if liquid) | Keep away from heat/sparks. |

Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (

References

-

BenchChem. N-BOC-3-(Ethoxymethyl)azetidine Product Information and CAS 1373233-11-4 Verification.

-

BLD Pharm. N-BOC-3-(Propoxymethyl)azetidine and related Azetidine Ether Synthesis.

-

National Institutes of Health (NIH) - PubMed. Azetidines of pharmacological interest: Synthesis and biological significance. [1]

-

ChemicalBook. 1-Boc-3-azetidinone (Precursor) Properties and Synthesis.

-

MDPI Molecules. Synthesis of New Azetidine Derivatives through Aza-Michael Addition. (General azetidine functionalization protocols).

Sources

- 1. 1373233-10-3|N-BOC-3-(Propoxymethyl)azetidine|BLD Pharm [bldpharm.com]

- 2. 398489-26-4|tert-Butyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. N-BOC-3-(Ethoxymethyl)azetidine|CAS 1373233-11-4 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for N-BOC-3-(Ethoxymethyl)azetidine synthesis

Executive Summary

The synthesis of N-BOC-3-(ethoxymethyl)azetidine represents a critical functionalization of the azetidine pharmacophore, a strained four-membered ring increasingly utilized in medicinal chemistry to lower lipophilicity (

This guide details the optimal synthetic route, prioritizing C3-functionalization of a pre-formed azetidine ring over de novo ring construction. This approach minimizes safety risks associated with cyclizing explosive precursors and ensures high enantiomeric (if applicable) and chemical purity.

Retrosynthetic Analysis & Strategic Selection

The selection of starting materials is governed by the principle of divergent synthesis . The most robust pathway utilizes 1-Boc-3-(hydroxymethyl)azetidine as the primary "Hub" intermediate.

Comparative Pathway Analysis

| Pathway | Strategy | Key Starting Materials | Viability |

| Path A (Recommended) | Etherification | 1-Boc-3-(hydroxymethyl)azetidine + Ethyl Iodide | High. Scalable, mild conditions, high atom economy. |

| Path B | Ring Closure | 2-(Ethoxymethyl)propane-1,3-diol derivatives | Low. Requires synthesis of custom linear precursors; cyclization yields are often erratic due to ring strain. |

| Path C | Reductive Alkylation | 1-Boc-3-carboxyazetidine | Medium. Requires reduction step first (Acid |

Visual Logic Flow (Graphviz)

Figure 1: Retrosynthetic tree highlighting the central role of the hydroxymethyl intermediate.

Primary Precursor Profile

The success of this synthesis hinges on the quality of the alcohol precursor.

-

Chemical Name: tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate[1][2][3]

-

CAS Number: 142253-56-3[2]

-

Molecular Weight: 187.24 g/mol [2]

-

Physical State: Viscous oil or low-melting solid (often crystallizes upon standing at

). -

Storage: Hygroscopic. Store under nitrogen at

.

Purity Criterion: Ensure the precursor is free of 1-Boc-3-iodoazetidine , a common impurity if the alcohol was derived from a tosylate displacement, as this will compete in the alkylation step.

Detailed Experimental Protocol

Reaction: Williamson Ether Synthesis

This protocol utilizes Sodium Hydride (NaH) to generate the alkoxide, which then attacks Ethyl Iodide via an

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Note |

| 1-Boc-3-(hydroxymethyl)azetidine | 1.0 | Substrate | Dry azeotropically with toluene if wet. |

| Sodium Hydride (60% in oil) | 1.5 | Base | Hazard: Evolves |

| Ethyl Iodide (EtI) | 1.2 - 1.5 | Electrophile | Volatile. Add cold. |

| Tetrabutylammonium iodide (TBAI) | 0.05 | Catalyst | Optional. Accelerates sluggish reactions. |

| DMF (Anhydrous) | [0.2 M] | Solvent | Must be dry to prevent NaH quenching. |

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 equiv) in anhydrous DMF. Cool the solution to

in an ice bath. -

Deprotonation: Carefully add NaH (1.5 equiv) portion-wise over 15 minutes.

-

Observation: Vigorous bubbling (

evolution) will occur. -

Hold: Stir at

for 30 minutes until gas evolution ceases and the solution becomes a turbid suspension.

-

-

Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise via syringe.

-

Optional: Add catalytic TBAI at this stage.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–16 hours.

-

Monitoring: Check via TLC (30% EtOAc/Hexane). The alcohol (

) should disappear; the ether product is less polar (

-

-

Quench: Cool back to

. Slowly add saturated aqueous -

Workup:

-

Dilute with water and extract with

or EtOAc ( -

Wash combined organics with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0

20% EtOAc in Hexanes).

Upstream Synthesis (If Commercial Alcohol is Unavailable)

If the alcohol (CAS 142253-56-3) is unavailable, it must be synthesized from 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2).

Protocol (Mixed Anhydride Reduction):

-

Dissolve Acid (1.0 eq) and N-methylmorpholine (1.1 eq) in THF at

. -

Add Isobutyl chloroformate (1.1 eq). Stir 30 min (forms mixed anhydride).

-

Filter off the amine salts rapidly (optional) or proceed directly.

-

Add

(2.5 eq) dissolved in minimal water/THF dropwise at -

Result: Clean conversion to the alcohol without reducing the Boc group.

Process Visualization

Figure 2: Workflow for the Williamson ether synthesis.

Quality Control & Troubleshooting

Analytical Signatures ( , 400 MHz)

| Proton | Multiplicity | Shift ( | Diagnostic Value |

| Boc-Methyls | Singlet (9H) | 1.43 | Confirm protection integrity. |

| Ether | Quartet (2H) | 3.45 - 3.55 | Confirms ethyl attachment. |

| Ether | Triplet (3H) | 1.15 - 1.25 | Confirms ethyl attachment. |

| Azetidine Ring | Multiplets | 3.60 - 4.10 | Complex splitting due to ring puckering. |

Troubleshooting Table

| Issue | Root Cause | Solution |

| Low Yield (<40%) | Wet DMF or old NaH. | Distill DMF over |

| Boc Deprotection | Acidic quench or high heat. | Keep quench neutral/basic; do not heat above |

| Unreacted Alcohol | Steric hindrance. | Add 5 mol% TBAI (Phase transfer catalyst) or switch solvent to THF/DMF (1:1). |

References

-

Preparation of 1-Boc-3-hydroxyazetidine (Precursor Synthesis)

-

Source: ChemicalBook Protocols / Patent Literature.[2]

- Context: Hydrogenation of benzhydryl precursors and subsequent Boc protection.

-

URL:

-

-

Williamson Ether Synthesis on Azetidines

- Source: University of Richmond / Organic Chemistry Portal.

- Context: General procedure for alkylating hydroxymethyl-functionalized rings using NaH/DMF.

-

URL:

-

Safety of Sodium Hydride in DMF

- Source: Bretherick's Handbook of Reactive Chemical Hazards.

- Context: Runaway reactions are possible at high temps; protocol strictly enforces addition.

-

URL:

-

Mixed Anhydride Reduction (Acid to Alcohol)

-

Source:Journal of Medicinal Chemistry (General Methodology).[4]

- Context: Standard protocol for reducing Boc-amino acids/azetidine acids to alcohols without touching the carbam

-

URL:

-

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-BOC-3-(Ethoxymethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

The advent of novel heterocyclic building blocks has undeniably revolutionized medicinal chemistry, providing chemists with the tools to explore uncharted chemical space. Among these, N-BOC-3-(Ethoxymethyl)azetidine stands out as a versatile intermediate. Its unique strained-ring system, combined with the strategically placed ethoxymethyl group and the readily removable BOC protecting group, makes it an invaluable asset in the synthesis of complex molecular architectures for drug discovery.

However, as with any reactive chemical intermediate, a thorough understanding of its properties and the implementation of rigorous safety protocols are not merely procedural formalities but the very foundation of sound scientific practice. This guide, intended for laboratory personnel, provides a comprehensive overview of the safety and handling precautions for N-BOC-3-(Ethoxymethyl)azetidine, grounding its recommendations in the principles of chemical reactivity and occupational safety.

Compound Profile and Inherent Reactivity

N-BOC-3-(Ethoxymethyl)azetidine is a substituted azetidine, a four-membered heterocyclic amine. The tert-butoxycarbonyl (BOC) group serves as a robust protecting group for the azetidine nitrogen, enhancing its stability and allowing for selective functionalization at other positions.[1] The azetidine ring itself is a valuable scaffold in drug design due to its rigid structure, which can improve a molecule's pharmacokinetic properties.[1]

Table 1: Physicochemical Properties of N-BOC-3-(Ethoxymethyl)azetidine

| Property | Value | Source |

| CAS Number | 1373233-11-4 | [1] |

| Molecular Formula | C11H21NO3 | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| Appearance | Solid powder or liquid | [1] |

| Purity | ≥ 97% (typical) | [1] |

The primary reactive centers of the molecule under typical laboratory conditions are the azetidine ring, which can be susceptible to ring-opening reactions under harsh acidic or nucleophilic conditions, and the BOC group, which is designed to be removed under acidic conditions. The ethoxymethyl ether linkage is generally stable but can be cleaved under strongly acidic or specific enzymatic conditions. Understanding this inherent reactivity is crucial for anticipating potential incompatibilities and designing safe experimental protocols.

Hazard Identification and Risk Assessment

While specific toxicological data for N-BOC-3-(Ethoxymethyl)azetidine is not extensively published, information from structurally related compounds, such as other N-BOC protected azetidines and azetidine itself, allows for a reasoned assessment of the potential hazards. The primary hazards are associated with irritation and potential sensitization.

-

Skin and Eye Irritation : Direct contact with N-BOC-3-(Ethoxymethyl)azetidine may cause skin and eye irritation.[1] Similar N-BOC protected azetidine derivatives are classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[2][3][4] The causality lies in the potential for the compound to interact with biological macromolecules on the skin and in the eyes, leading to an inflammatory response.

-

Respiratory Irritation : Inhalation of aerosols or dusts of this compound may cause respiratory tract irritation.[2][3][4] This is a common hazard for many fine chemicals, particularly if they are handled in a way that generates airborne particles.

-

Ingestion : While not an expected route of occupational exposure, ingestion may be harmful.[2]

It is crucial to note that the absence of comprehensive toxicological data does not imply the absence of other hazards. Therefore, a conservative approach to handling, assuming the compound is potentially harmful upon repeated or prolonged exposure, is warranted.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Chemical Fume Hood : All handling of N-BOC-3-(Ethoxymethyl)azetidine, including weighing, transferring, and setting up reactions, should be conducted in a well-ventilated chemical fume hood.[2][4][5][6] This is the primary engineering control to prevent inhalation of any vapors, aerosols, or dusts. The fume hood provides a physical barrier and actively removes airborne contaminants from the user's breathing zone.

-

Safety Showers and Eyewash Stations : These must be readily accessible in the immediate vicinity of where the compound is handled.[2][3] In the event of accidental skin or eye contact, immediate and copious flushing with water is the most critical first aid measure.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][4] Standard safety glasses do not provide adequate protection from chemical splashes.

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[2][4] It is critical to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound. Do not reuse disposable gloves.

-

Protective Clothing : A laboratory coat should be worn at all times.[2][4] For procedures with a higher risk of splashing, additional protective clothing, such as a chemical-resistant apron, may be necessary.

-

Respiratory Protection : If there is a risk of generating significant amounts of dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]

Figure 1: Hierarchy of safety controls for handling N-BOC-3-(Ethoxymethyl)azetidine.

Safe Handling and Storage Protocols

Adherence to established laboratory best practices is paramount when working with N-BOC-3-(Ethoxymethyl)azetidine.

Handling

-

Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2][4][6]

-

Prevent Dispersion : Avoid the formation of dust and aerosols.[6][7] When transferring solid material, use a spatula and avoid creating airborne dust. If the material is a liquid, pour it carefully to avoid splashing.

-

Good Housekeeping : Maintain a clean and organized work area. Clean up spills promptly and decontaminate surfaces after handling.

-

Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][4] Do not eat, drink, or smoke in areas where chemicals are handled.[4][5]

Storage

Proper storage is essential to maintain the integrity of the compound and to prevent accidental release.

-

Container : Keep the container tightly closed.[2][5][6] This prevents contamination and the release of any potential vapors.

-

Location : Store in a cool, dry, and well-ventilated area.[2][5][6]

-

Temperature : For long-term storage, it is recommended to store the compound at -20°C, while for short-term storage, -4°C is suitable.[1] Some suppliers recommend refrigeration.[3] Always follow the specific storage instructions provided by the supplier.

-

Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases, as these may react with the compound, potentially leading to decomposition or a hazardous reaction.

Figure 2: Recommended storage protocol for N-BOC-3-(Ethoxymethyl)azetidine.

Emergency Procedures: Preparedness and Response

Even with the best precautions, accidental exposures can occur. A well-defined emergency plan is crucial.

First Aid Measures

-

Inhalation : If inhaled, immediately move the person to fresh air.[2][6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

-

Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[2][3]

-

Eye Contact : If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2][3]

-

Ingestion : Do not induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[5][6][7]

-

Large Spills : For large spills, evacuate the area.[7] Wear appropriate PPE, including respiratory protection.[7] Contain the spill and prevent it from entering drains or waterways.[5][6] Collect the spilled material and place it in a designated container for disposal.[5][6][7]

-

Ventilation : Ensure adequate ventilation in the area of the spill.[5][6][7]

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Containers : Dispose of N-BOC-3-(Ethoxymethyl)azetidine and any contaminated materials in a properly labeled, sealed container for chemical waste.

-

Professional Disposal : Contact a licensed professional waste disposal service to dispose of this material.[2][7] Do not dispose of it down the drain or in the general trash.

Conclusion

N-BOC-3-(Ethoxymethyl)azetidine is a valuable tool in the arsenal of the modern medicinal chemist. Its safe and effective use hinges on a proactive and informed approach to laboratory safety. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can confidently and responsibly harness the synthetic potential of this important building block. This commitment to safety not only protects the individual researcher but also upholds the integrity of the scientific enterprise.

References

-

Safety Data Sheet: Azetidine . Chemos GmbH & Co.KG. [Link]

-

Safety Data Sheet - Boc-Aziridine-3-carboxylic acid . AAPPTec, LLC. [Link]

-

MSDS of 3-(3-Trifluoromethyl-phenoxy)-azetidine . Capot Chemical Co., Ltd. [Link]

-

Azetidine | C3H7N . PubChem - NIH. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Buchwald-Hartwig Amination of N-BOC-3-(Ethoxymethyl)azetidine

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction is particularly vital in pharmaceutical and materials science, where the synthesis of aryl amines is a frequent necessity.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of N-BOC-3-(ethoxymethyl)azetidine. Azetidine scaffolds are increasingly sought-after motifs in medicinal chemistry due to their ability to impart favorable physicochemical properties.[4] However, their coupling can be challenging due to steric hindrance and the potential for side reactions. This document offers a detailed protocol, mechanistic insights, and practical guidance to successfully navigate the synthesis of N-aryl-3-(ethoxymethyl)azetidines, crucial intermediates for novel therapeutics.

Introduction: The Strategic Importance of Arylated Azetidines

The palladium-catalyzed cross-coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines by offering a versatile alternative to traditional methods that often suffer from limited scope and harsh conditions.[1] This reaction involves a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or sulfonate.[5]

Azetidines, four-membered nitrogen-containing heterocycles, are considered valuable building blocks in drug discovery.[4][6] Their incorporation into molecular scaffolds can improve properties such as solubility, metabolic stability, and target-binding affinity. The specific substrate, N-BOC-3-(ethoxymethyl)azetidine, combines the desirable azetidine core with a functionalized side chain and a protecting group, making it a challenging yet valuable coupling partner. Successfully arylating this secondary amine opens the door to a diverse range of novel chemical entities for screening and development.[7][8]

Mechanistic Overview: The Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.[1][9] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.

-

Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle.[1][9]

The choice of ligand is critical as it influences the rates of these elementary steps, stabilizes the palladium intermediates, and prevents side reactions like β-hydride elimination.[1][10]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Considerations

The success of coupling a sterically demanding secondary amine like N-BOC-3-(ethoxymethyl)azetidine hinges on the careful selection of several key parameters.

-

Palladium Precursor: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are effective. Pd(II) precursors are reduced in situ to the active Pd(0) species.[9] Pd(OAc)₂ is often preferred for its air stability and lower cost.

-

Ligand Selection: This is arguably the most critical parameter. For hindered secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are required to promote the crucial reductive elimination step and prevent catalyst decomposition.[11] Ligands such as RuPhos and XPhos are excellent starting points for this substrate class.[10]

-

Base: The base's role is to deprotonate the amine-palladium complex.[12] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker carbonate bases (e.g., Cs₂CO₃, K₃PO₄) in combination with a suitable solvent can be effective.[11]

-

Solvent: Aprotic solvents with moderate polarity are typically used. Toluene, dioxane, and tert-butanol are common choices that balance reagent solubility and reaction temperature.[11]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with N-BOC-3-(ethoxymethyl)azetidine.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Equivalents |

| Aryl Bromide | Ar-Br | - | 1.0 mmol | 1.0 |

| N-BOC-3-(ethoxymethyl)azetidine | C₁₁H₂₁NO₃ | 215.29 | 258 mg (1.2 mmol) | 1.2 |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 4.5 mg (0.02 mmol) | 0.02 |

| RuPhos | C₃₀H₄₅OP | 452.65 | 18.1 mg (0.04 mmol) | 0.04 |

| Sodium tert-butoxide | NaOtBu | 96.10 | 135 mg (1.4 mmol) | 1.4 |

| Toluene (anhydrous) | C₇H₈ | - | 5.0 mL | - |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure

Note: This reaction is air- and moisture-sensitive. Standard Schlenk line or glovebox techniques are required.[13]

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[14]

-

Addition of Reagents: Through the septum, add the anhydrous toluene (5.0 mL) via syringe, followed by N-BOC-3-(ethoxymethyl)azetidine (258 mg, 1.2 mmol).

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium solids. Transfer the filtrate to a separatory funnel and wash with brine (2 x 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-aryl-3-(ethoxymethyl)azetidine product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Expected Results & Troubleshooting

The yield and purity of the product will depend on the specific aryl halide used. Electron-neutral or electron-poor aryl bromides are expected to give good to excellent yields with this protocol.

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (decomposed Pd precursor or oxidized ligand). | Ensure all reagents are pure and solvents are anhydrous. Use fresh Pd(OAc)₂ and handle ligands under inert conditions. |

| Insufficiently strong base or temperature. | Switch to a stronger base like LHMDS or increase the reaction temperature in 20 °C increments.[13] | |

| Poor choice of ligand for the substrate. | Screen other bulky phosphine ligands, such as XPhos or BrettPhos.[10] | |

| Side Product Formation | Hydrodehalogenation of the aryl halide. | This can occur if moisture is present or if the reductive elimination is slow. Ensure rigorously anhydrous conditions. A different ligand may be needed to accelerate C-N bond formation. |

| Homocoupling of the aryl halide. | Lower the reaction temperature or catalyst loading. | |

| Difficulty in Purification | Streaking on silica gel column. | The product may be basic. Add 1% triethylamine to the eluent during chromatography. |

| Residual palladium in the product. | Palladium impurities are a concern in pharmaceutical synthesis.[3] Additional purification steps like treatment with activated carbon or a palladium scavenger may be required. |

Conclusion

The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of N-aryl-3-(ethoxymethyl)azetidines. By carefully selecting a catalytic system composed of a palladium precursor, a bulky dialkylbiaryl phosphine ligand like RuPhos, and a suitable base, researchers can effectively couple this sterically hindered secondary amine with a wide range of aryl halides. The protocol and insights provided in this application note serve as a validated starting point for the synthesis of novel azetidine-containing molecules, empowering chemists in their pursuit of new medicines and materials.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48). [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Newman, S. G., et al. (2020). Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. Journal of the American Chemical Society, 142(47), 20030-20039. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

-

Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(17), 4887–4891. [Link]

- Google Patents. (2000).

-

ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

ResearchGate. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

-

PubMed. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. [Link]

-

ResearchGate. (2005). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 7. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. research.rug.nl [research.rug.nl]

- 11. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Incorporation of N-BOC-3-(Ethoxymethyl)azetidine in the Synthesis of Advanced Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent conformational rigidity, ability to increase the fraction of sp³-hybridized carbons, and favorable influence on physicochemical properties such as metabolic stability and aqueous solubility have made it an attractive component in the design of novel therapeutics.[1] This guide focuses on a particularly valuable building block, N-BOC-3-(Ethoxymethyl)azetidine , and provides detailed insights and protocols for its application in the synthesis of complex bioactive molecules. The strategic placement of the ethoxymethyl group at the 3-position offers a unique combination of steric bulk and a potential hydrogen bond acceptor, while the tert-butyloxycarbonyl (BOC) protecting group allows for versatile and selective deprotection, enabling subsequent functionalization of the azetidine nitrogen.[2]

Physicochemical Properties of N-BOC-3-(Ethoxymethyl)azetidine

A thorough understanding of the reagent's properties is fundamental to its successful application.

| Property | Value | Source |

| CAS Number | 1373233-11-4 | |

| Molecular Formula | C₁₁H₂₁NO₃ | |

| Molecular Weight | 215.29 g/mol | |

| Appearance | Solid powder or liquid | |

| Purity | ≥97% | |

| Storage | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C in a tightly closed container. |

Core Synthetic Strategy: Deprotection and Nucleophilic Substitution

A primary application of N-BOC-3-(Ethoxymethyl)azetidine involves the deprotection of the BOC group to liberate the secondary amine, which can then undergo nucleophilic attack on an electrophilic partner. This two-step sequence is a cornerstone for incorporating the 3-(ethoxymethyl)azetidine moiety into a larger molecular framework.

Caption: General workflow for the utilization of N-BOC-3-(Ethoxymethyl)azetidine.

Detailed Protocols

Protocol 1: N-BOC Deprotection of 3-(Ethoxymethyl)azetidine

Rationale: The tert-butyloxycarbonyl (BOC) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this purpose, as it efficiently cleaves the BOC group at room temperature, and both the excess TFA and the tert-butyl cation byproduct are volatile.

Materials:

-

N-BOC-3-(Ethoxymethyl)azetidine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve N-BOC-3-(Ethoxymethyl)azetidine (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5-10 eq) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free 3-(Ethoxymethyl)azetidine.

Self-Validation: The successful deprotection can be confirmed by ¹H NMR spectroscopy (disappearance of the t-butyl proton signal at ~1.4 ppm) and mass spectrometry (observation of the molecular ion corresponding to the deprotected amine).

Protocol 2: Synthesis of a Kinase Inhibitor Precursor via Nucleophilic Aromatic Substitution

Rationale: Many kinase inhibitors feature a heterocyclic core with an amino-substituted azetidine moiety. This protocol describes a general procedure for the nucleophilic aromatic substitution (SNAᵣ) reaction between the deprotected 3-(ethoxymethyl)azetidine and an activated heteroaryl chloride. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction.

Materials:

-

3-(Ethoxymethyl)azetidine (from Protocol 1)

-

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidine-4-amine (or a similar activated heteroaryl chloride)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

Procedure:

-

To a solution of 3-(Ethoxymethyl)azetidine (1.2 eq) and the heteroaryl chloride (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask, add DIPEA (3.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and partition between EtOAc and water.

-

Separate the organic layer, wash with brine (3x) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired kinase inhibitor precursor.

Quantitative Data (Representative):

| Reactant A | Reactant B | Product | Yield (%) | Purity (%) (by HPLC) |

| 3-(Ethoxymethyl)azetidine | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidine-4-amine | 2-((3-(Ethoxymethyl)azetidin-1-yl)-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | 75-85 | >95 |

Application in Bioactive Molecule Synthesis: A Case Study in Kinase Inhibitors

The 3-(ethoxymethyl)azetidine moiety is a valuable pharmacophore in the design of kinase inhibitors. Its incorporation can enhance binding affinity to the target kinase and improve pharmacokinetic properties.

Caption: Role of azetidine-containing inhibitors in blocking kinase signaling.

The azetidine nitrogen often forms a key hydrogen bond with a hinge residue in the ATP-binding pocket of the kinase, while the 3-substituent can occupy a nearby hydrophobic pocket, thereby increasing potency and selectivity. The ethoxymethyl group, with its ether oxygen, can also act as a hydrogen bond acceptor, further anchoring the inhibitor to the active site.

Conclusion

N-BOC-3-(Ethoxymethyl)azetidine is a versatile and valuable building block for the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors. The straightforward deprotection of the BOC group, followed by nucleophilic substitution, provides a reliable and efficient method for incorporating the 3-(ethoxymethyl)azetidine scaffold. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique properties of this reagent in their drug discovery and development endeavors.

References

-

Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

-

Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. [Link]

-

Butt, A. R., & El-Zahab, M. I. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25141–25149. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). Molecules, 27(19), 6543. [Link]

-

Proposed N‐Boc deprotection mechanism. (n.d.). ResearchGate. [Link]

-

Examples of biologically active drug leads containing azetidine. (n.d.). ResearchGate. [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11. [Link]

-

Maetani, M., Zoller, J., Melillo, B., Verho, O., Kato, N., Pu, J., Comer, E., & Schreiber, S. L. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10241–10245. [Link]

-

Csatayová, K., Fejér, D., Scheffner-Csajka, E., Kráľová, K., & Sališová, M. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1018. [Link]

-

Kvíčala, J., & Hrabal, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12674–12696. [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553–558. [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters, 14(6), 834–840. [Link]

-

Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (2020). ResearchGate. [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. [Link]

Sources

The Azetidine Scaffold: Application of N-BOC-3-(Ethoxymethyl)azetidine in Asymmetric Catalysis

Introduction: The Strategic Value of Strained Scaffolds in Asymmetric Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. Asymmetric catalysis stands as the most elegant and efficient methodology to achieve this, employing small amounts of a chiral catalyst to generate large quantities of a single enantiomer. The design of the chiral ligand or organocatalyst is paramount, as it orchestrates the three-dimensional environment where stereochemical information is transferred.

Among the privileged scaffolds for chiral ligand design, small, strained heterocyclic systems have garnered significant attention. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of rigidity and stereochemical complexity.[1] Its conformational constraint reduces the number of accessible transition states in a catalytic cycle, often leading to higher levels of enantioselectivity.[1] Furthermore, the azetidine motif is a valuable bioisostere in medicinal chemistry, capable of improving pharmacokinetic properties.[2]

This application note focuses on N-BOC-3-(ethoxymethyl)azetidine as a versatile chiral building block for the development of novel ligands and organocatalysts. While direct catalytic applications of this specific molecule are not extensively documented, its precursor, (S)-N-Boc-3-(hydroxymethyl)azetidine , serves as a readily accessible starting material for chiral ligands that have demonstrated exceptional efficacy in asymmetric carbon-carbon bond-forming reactions. We will elucidate the synthesis of this key precursor, its derivatization into a potent chiral ligand, and provide a detailed, field-proven protocol for its application in the asymmetric Henry (nitroaldol) reaction.

Part 1: Synthesis of the Chiral Building Block: (S)-N-Boc-3-(hydroxymethyl)azetidine

The cornerstone of any asymmetric synthesis campaign is the reliable and scalable preparation of the chiral starting material. The synthesis of enantiopure N-Boc-3-(hydroxymethyl)azetidine can be approached through various routes. Here, we present a robust and well-documented procedure starting from the commercially available 1-benzhydrylazetidin-3-one. This multi-step synthesis involves an asymmetric reduction to establish the key stereocenter, followed by protection and deprotection steps.

Experimental Protocol: Synthesis of (S)-N-Boc-3-(hydroxymethyl)azetidine

Step 1: Asymmetric Reduction of 1-Benzhydrylazetidin-3-one

This step establishes the crucial chirality of the molecule using a well-established asymmetric reduction catalyst.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (R)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.).

-

Borane Addition: Cool the flask to 0 °C and add Borane-dimethyl sulfide complex (BH3·SMe2, 1.0 eq.) dropwise. Stir the solution at 0 °C for 15 minutes.

-

Substrate Addition: Dissolve 1-Benzhydrylazetidin-3-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) and add it slowly to the catalyst solution at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol.

-

Work-up: Concentrate the mixture under reduced pressure. Add diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield crude (S)-1-benzhydrylazetidin-3-ol.

-

Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain the pure alcohol.

Step 2: N-Deprotection via Hydrogenolysis

The bulky benzhydryl protecting group is removed to liberate the azetidine nitrogen.

-

Reaction Setup: Dissolve (S)-1-benzhydrylazetidin-3-ol (1.0 eq.) in methanol.

-

Catalyst Addition: Add Palladium on carbon (10% w/w, 0.1 eq.) to the solution.

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 16-24 hours.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield crude (S)-azetidin-3-ol. This intermediate is often used directly in the next step.

Step 3: N-Boc Protection

The free secondary amine is protected with a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be easily removed when needed.

-

Reaction Setup: Dissolve the crude (S)-azetidin-3-ol (1.0 eq.) in a mixture of dichloromethane (DCM) and water (1:1).

-

Base and Boc Anhydride Addition: Add sodium bicarbonate (NaHCO3, 2.0 eq.) followed by di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq.).

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours.

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford pure (S)-N-Boc-3-(hydroxymethyl)azetidine.

Part 2: From Building Block to Chiral Ligand

The hydroxyl group of (S)-N-Boc-3-(hydroxymethyl)azetidine is a versatile handle for further functionalization. Etherification to the target N-Boc-3-(ethoxymethyl)azetidine can be readily achieved via a Williamson ether synthesis. For catalytic applications, this building block can be elaborated into more complex ligand structures. Drawing from field-proven examples, a highly effective class of ligands for copper-catalyzed reactions are N,N'-diamine ligands.[3] A plausible route to such a ligand is outlined below.

Proposed Synthesis of a Chiral Azetidine-based Diamine Ligand

This proposed synthesis illustrates how the core building block can be transformed into a C2-symmetric-like ligand, a common motif in successful asymmetric catalysts.

Part 3: Application in Asymmetric Henry Reaction

The asymmetric Henry (nitroaldol) reaction is a powerful method for constructing C-C bonds and synthesizing valuable β-nitro alcohols, which are precursors to β-amino alcohols and α-amino acids. Chiral copper(II) complexes derived from azetidine-based ligands have proven to be exceptionally effective catalysts for this transformation, delivering high yields and outstanding enantioselectivities.[3]

Causality in Catalyst Design and Reaction Mechanism

The success of the azetidine-based ligand in this reaction stems from several key factors:

-

Rigid Scaffold: The four-membered ring locks the ligand into a well-defined conformation. When complexed with a copper(II) ion, this creates a highly organized and sterically demanding chiral pocket around the metal center.

-

Bidentate Chelation: The two nitrogen atoms of the diamine ligand chelate to the copper ion, forming a stable complex and positioning the substrate and nucleophile for a highly ordered transition state.

-

Lewis Acidity: The copper(II) center acts as a Lewis acid, coordinating to the aldehyde and the nitroalkane, thereby activating them and lowering the activation energy of the reaction. The chiral ligand environment ensures that this activation occurs in a stereocontrolled manner, favoring one enantiotopic face of the aldehyde.

Detailed Protocol: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane

This protocol is representative of the conditions used for copper-azetidine catalyzed Henry reactions, which have been shown to provide exceptional levels of stereocontrol.[3]

Materials and Reagents:

-

Chiral Azetidine-based Ligand (as synthesized above, Boc group removed with TFA/DCM if necessary)

-

Copper(II) Acetate Monohydrate (Cu(OAc)2·H2O)

-

Benzaldehyde (freshly distilled)

-

Nitromethane

-

Isopropanol (i-PrOH)

-

Triethylamine (Et3N)

-

Standard laboratory glassware, dried in an oven before use.

Procedure:

-

Catalyst Formation (In Situ):

-

To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral azetidine-based ligand (0.05 mmol, 5 mol%).

-

Add Copper(II) Acetate Monohydrate (0.05 mmol, 5 mol%).

-

Add 2.0 mL of isopropanol.

-

Stir the mixture at room temperature for 1 hour. A color change (typically to a blue or green solution) indicates complex formation.

-

-

Reaction Assembly:

-

Add Benzaldehyde (1.0 mmol, 1.0 eq.) to the catalyst solution.

-

Add Triethylamine (0.1 mmol, 10 mol%).

-

Add Nitromethane (2.0 mmol, 2.0 eq.).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 24-48 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess nitromethane.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH4Cl) solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a Hexanes:Ethyl Acetate gradient) to yield the pure β-nitro alcohol.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a mobile phase of Hexane/Isopropanol.

-

Data and Performance

The following table summarizes representative results for the copper-catalyzed asymmetric Henry reaction using azetidine-based ligands, demonstrating the high efficiency and enantioselectivity achievable with this catalyst class.[3]

| Entry | Aldehyde | Nucleophile | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Nitromethane | 24 | 95 | >99 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | 36 | 92 | 98 |

| 3 | 2-Naphthaldehyde | Nitromethane | 48 | 89 | >99 |

| 4 | Cyclohexanecarboxaldehyde | Nitromethane | 48 | 85 | 97 |

Conclusion

N-Boc-3-(ethoxymethyl)azetidine and its direct precursor, N-Boc-3-(hydroxymethyl)azetidine, are highly valuable chiral building blocks in the field of asymmetric catalysis. The inherent rigidity of the azetidine scaffold provides a powerful platform for the design of ligands that can induce exceptional levels of stereocontrol in key synthetic transformations. As demonstrated with the asymmetric Henry reaction, catalysts derived from these building blocks can achieve outstanding yields and near-perfect enantioselectivities. The synthetic accessibility of these chiral azetidines, coupled with their proven performance, ensures their continued relevance and application for researchers, scientists, and drug development professionals seeking to construct complex, enantiomerically pure molecules.

References

- Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. J. Am. Chem. Soc. 2015, 137, 38, 12239–12242. [Link]

-

azetidine. Organic Syntheses. [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Front. Chem. 2023, 11, 1289524. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem. 2021, 19, 2146-2157. [Link]

-

Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

-

Azetidines for asymmetric synthesis. Yoshizawa, Akina (2018). University of Birmingham. Ph.D. Thesis. [Link]

-

Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Eur. J. Med. Chem. 2024, 270, 116315. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-BOC-3-(Ethoxymethyl)azetidine

Introduction

Welcome to the Technical Support Center for the synthesis of N-BOC-3-(Ethoxymethyl)azetidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. N-BOC-3-(Ethoxymethyl)azetidine is a valuable intermediate in medicinal chemistry, prized for the unique conformational constraints imparted by the azetidine ring.[1]

The most common and direct route to this compound is the Williamson ether synthesis, starting from the commercially available N-BOC-3-hydroxyazetidine. This process involves the deprotonation of the hydroxyl group with a strong base, followed by nucleophilic substitution with an ethylating agent. While seemingly straightforward, this synthesis is often plagued by competing side reactions that can complicate purification and reduce yields.

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of this synthesis, ensuring higher purity, better yields, and more reliable results in your discovery and development workflows.

Core Synthetic Pathway: Williamson Ether Synthesis

The target molecule is typically synthesized by reacting N-BOC-3-hydroxyazetidine with an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate) in the presence of a strong base.

Caption: Desired SN2 pathway for N-BOC-3-(Ethoxymethyl)azetidine synthesis.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing explanations of the underlying chemistry and actionable solutions.

Question 1: My reaction is incomplete, showing significant unreacted N-BOC-3-hydroxyazetidine. What went wrong?

Answer: Incomplete conversion is a common issue often traced back to the reagents and reaction conditions.

-

Causality (Expertise & Experience): The first step, the deprotonation of the alcohol, is critical. The most frequently used base is sodium hydride (NaH). However, NaH is highly reactive and degrades upon exposure to atmospheric moisture, forming inactive sodium hydroxide (NaOH). If your NaH has lost activity, it will not fully deprotonate the starting material, stalling the reaction. Similarly, the presence of water in your reaction solvent (e.g., DMF, THF) will quench the NaH before it can react with the alcohol.

-

Troubleshooting & Protocol:

-

Verify Base Activity: Use fresh NaH from a newly opened container whenever possible. If you suspect your NaH is old, its activity can be qualitatively checked. In a controlled setting (under an inert atmosphere), add a small amount of the NaH to anhydrous isopropanol. Vigorous bubbling (H₂ evolution) should be observed.

-

Ensure Anhydrous Conditions: Use a freshly opened bottle of anhydrous solvent or dry your solvent using appropriate methods (e.g., distillation over CaH₂ for THF, or storage over activated molecular sieves for DMF).

-

Optimize Stoichiometry: Use a slight excess of the base (typically 1.1 to 1.5 equivalents) to ensure complete deprotonation, accounting for any minor impurities or residual moisture.

-

Monitor Deprotonation: After adding the base, allow sufficient time for the deprotonation to complete. You should observe the cessation of hydrogen gas evolution. This step can be performed at 0 °C to improve control before adding the electrophile.

-

Question 2: I'm observing a significant byproduct with a mass 18 units less than my starting material. What is it and how can I prevent it?

Answer: This byproduct is almost certainly an elimination product, N-BOC-3-azetidinene, resulting from the dehydration of the starting material or elimination from the ethylated intermediate. A more common issue, however, is the elimination of the ethyl halide to form ethylene gas, which may not be easily detected but results in low yield.

-

Causality (Expertise & Experience): The Williamson ether synthesis (an Sₙ2 reaction) is in direct competition with the elimination (E2) pathway.[2] This side reaction is favored by:

-

Sterically Hindered Bases: Using a bulky base can preferentially abstract a proton from a carbon atom rather than participate in the desired substitution.

-

Elevated Temperatures: Higher temperatures provide the activation energy needed for the E2 pathway, making it more competitive with Sₙ2.

-

Strong Bases: While a strong base is necessary, excessively basic conditions can promote elimination.

-

-

Troubleshooting & Protocol:

-

Temperature Control: Maintain a low temperature during and after the addition of the ethylating agent. Start the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid heating the reaction unless Sₙ2 conversion is confirmed to be slow.

-

Choice of Base: Sodium hydride is generally a good choice as it is strong but not exceptionally bulky.

-

Monitor by TLC/LC-MS: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the formation of byproducts. The elimination product will be less polar than the starting alcohol.

-

Question 3: My purification is difficult due to a byproduct with a similar polarity to my product. What could it be?

Answer: A common impurity that can be challenging to separate is unreacted starting material or byproducts from the ethylating agent.

-

Causality (Expertise & Experience): If the reaction is incomplete, the starting N-BOC-3-hydroxyazetidine can co-elute with the desired ether product during column chromatography, depending on the solvent system. Additionally, if using an excess of a liquid ethylating agent like diethyl sulfate, residual amounts or hydrolysis products can complicate purification.

-

Troubleshooting & Protocol:

-

Drive the Reaction to Completion: Ensure the reaction goes to completion by following the steps in Question 1. This is the most effective way to eliminate issues with residual starting material.

-

Optimize Chromatography:

-

Solvent System: A gradient elution is often more effective than an isocratic one. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

-

Alternative Solvents: Consider using a different solvent system, such as Dichloromethane/Methanol, which can alter the elution profile.

-

-

Aqueous Work-up: A thorough aqueous work-up is crucial. Quench the reaction carefully with water or a saturated NH₄Cl solution. Wash the organic layer multiple times to remove water-soluble impurities and residual DMF.

-

Key Reaction Pathways: Desired vs. Side Reactions

Caption: Competing SN2 (desired) and E2 (side reaction) pathways.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for this reaction? A: Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation (Na⁺) while leaving the alkoxide nucleophile reactive. Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are the most common choices. DMF is often preferred for its higher boiling point and ability to dissolve a wide range of reagents.

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The starting alcohol is quite polar and will have a low Rf value. The ether product is less polar and will have a higher Rf. Staining with potassium permanganate (KMnO₄) is effective, as the starting alcohol will show up as a bright yellow spot, while the product will be fainter. LC-MS is the most definitive method for tracking product formation and identifying byproducts.

Q: My final product is pure by NMR, but the yield is low. Where could my product have been lost? A: Product loss often occurs during the aqueous work-up, especially if an emulsion forms during extraction. N-BOC-3-(Ethoxymethyl)azetidine has some water solubility. To minimize loss, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase. Back-extract the aqueous layers multiple times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).